4-Dimethylamino-3-phenylbuttersäurehydrochlorid

Übersicht

Beschreibung

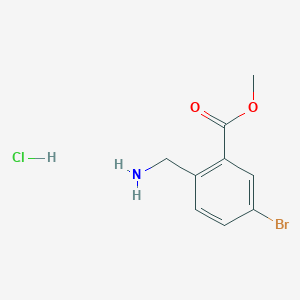

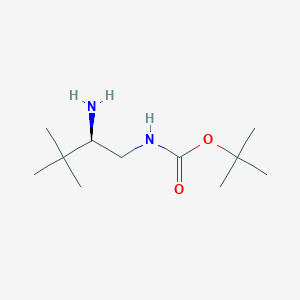

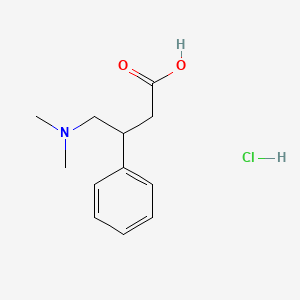

“4-Dimethylamino-3-phenyl-butyric acid hydrochloride” is a chemical compound with the CAS Number: 1965310-06-8 . It has a molecular weight of 243.73 . The compound is an off-white solid .

Molecular Structure Analysis

The molecular structure of “4-Dimethylamino-3-phenyl-butyric acid hydrochloride” can be represented by the linear formula: C12H18ClNO2.

Physical and Chemical Properties Analysis

The compound is an off-white solid . The IUPAC name for this compound is 4-(dimethylamino)-3-phenylbutanoic acid hydrochloride .

Wissenschaftliche Forschungsanwendungen

Neurowissenschaften

4-Dimethylamino-3-phenylbuttersäurehydrochlorid: wird in der Neurowissenschaft auf seine potenziellen Auswirkungen auf das zentrale Nervensystem untersucht. Es kann verwendet werden, um seine Analoga wie Phenibut zu untersuchen, die bekanntermaßen anxiolytische und nootropische Wirkungen haben .

Pharmakologie

In der Pharmakologie wird diese Verbindung auf ihre Rolle als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer pharmazeutischer Wirkstoffe untersucht. Ihre Struktur ähnelt GABA-Analoga, die eine wichtige Rolle bei der Behandlung von Erkrankungen wie Angstzuständen und Schlaflosigkeit spielen .

Biochemie

Biochemiker verwenden This compound bei der Untersuchung biochemischer Pfade, die GABAerge Systeme und ihre Analoga betreffen. Es wird auch bei der Synthese von Peptiden in der Lösungsphasen-Peptidsynthese eingesetzt .

Medizinische Chemie

Medizinische Chemiker interessieren sich für diese Verbindung für die Arzneimittelentwicklung, insbesondere im Zusammenhang mit Erkrankungen des zentralen Nervensystems. Sie dient als Baustein für Verbindungen mit potenziellen therapeutischen Vorteilen .

Analytische Chemie

Analytische Chemiker können This compound als Standard- oder Referenzverbindung in der Chromatographie und Spektrometrie verwenden, um ähnliche Verbindungen zu identifizieren und zu quantifizieren .

Organische Synthese

Diese Verbindung ist wertvoll in der organischen Synthese, wo sie als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet werden kann. Ihre Reaktionen und Transformationen können untersucht werden, um neue synthetische Methoden zu entwickeln .

Materialwissenschaften

In der Materialwissenschaft könnte This compound auf seine Eigenschaften untersucht werden, wenn es in neuartige Materialien eingebaut wird, was sich möglicherweise auf deren chemische und physikalische Eigenschaften auswirkt .

Umweltwissenschaften

Umweltwissenschaftler könnten das Umweltverhalten dieser Verbindung untersuchen, einschließlich ihres biologischen Abbaus, um ihre Auswirkungen auf Ökosysteme und ihr Potenzial als Umweltkontaminant zu verstehen .

Safety and Hazards

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. For instance, the compound is hygroscopic and should be protected from humidity and water . It should also be stored under dry inert gas . These precautions help maintain the stability of the compound and ensure its effective action.

Biochemische Analyse

Biochemical Properties

4-Dimethylamino-3-phenyl-butyric acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with enzymes such as peptidases and proteases, facilitating the formation of peptide bonds. The compound’s dimethylamino group can form hydrogen bonds with amino acid residues, enhancing its binding affinity to proteins and enzymes. Additionally, it can interact with nucleophilic sites on biomolecules, influencing their reactivity and stability.

Cellular Effects

4-Dimethylamino-3-phenyl-butyric acid hydrochloride affects various cell types and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. The compound’s impact on cell signaling pathways can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Dimethylamino-3-phenyl-butyric acid hydrochloride exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride can change over time due to its stability and degradation . The compound is hygroscopic and should be stored under dry inert gas to maintain its stability . Over time, it may degrade, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects such as enhanced cognitive function and stress reduction. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

4-Dimethylamino-3-phenyl-butyric acid hydrochloride is involved in various metabolic pathways . It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body. The compound can affect metabolic flux and alter the levels of metabolites, influencing overall metabolic homeostasis. Additionally, it may require specific cofactors for its metabolism, further affecting its biochemical activity.

Transport and Distribution

Within cells and tissues, 4-Dimethylamino-3-phenyl-butyric acid hydrochloride is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy. For instance, its accumulation in the brain can enhance its neuroactive effects.

Subcellular Localization

The subcellular localization of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

4-(dimethylamino)-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13(2)9-11(8-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDWTUOJGOXAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965310-06-8 | |

| Record name | Benzenepropanoic acid, β-[(dimethylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.